molecular formula C20H19FN2O4 B2742399 3-(4-fluorophenyl)-5-(2-methoxyethyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005127-21-8

3-(4-fluorophenyl)-5-(2-methoxyethyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2742399
CAS No.: 1005127-21-8
M. Wt: 370.38
InChI Key: CLTZTJKBOIWMHI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-d]isoxazole dione class, characterized by a bicyclic core fused with an isoxazole ring. Key substituents include:

  • 4-Fluorophenyl group at position 3: Enhances metabolic stability and electronic modulation.
  • 2-Methoxyethyl group at position 5: Introduces flexibility and polarity.
  • Phenyl group at position 2: Contributes to aromatic stacking interactions.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-(2-methoxyethyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c1-26-12-11-22-19(24)16-17(13-7-9-14(21)10-8-13)23(27-18(16)20(22)25)15-5-3-2-4-6-15/h2-10,16-18H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTZTJKBOIWMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorophenyl)-5-(2-methoxyethyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the pyrrolo[3,4-d]isoxazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a pyrrolo[3,4-d]isoxazole core with substituents that enhance its biological activity. The presence of the 4-fluorophenyl and methoxyethyl groups are significant for modulating interactions with biological targets.

Biological Activity Overview

Research indicates that compounds within the pyrrolo[3,4-d]isoxazole class exhibit a range of biological activities, including:

  • Antitumor Activity : Various studies have demonstrated that derivatives of this class can inhibit cancer cell growth. For instance, compounds similar to the target compound have shown significant cytotoxic effects against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines.
  • Antiviral and Antimicrobial Properties : Isoxazole derivatives have been noted for their antiviral and antimicrobial activities, suggesting potential applications in treating infectious diseases.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which could be beneficial in treating chronic inflammatory conditions.

Cytotoxicity Studies

A comparative study evaluated the cytotoxic effects of several pyrrolo[3,4-d]isoxazole derivatives against HCT-116 and PC3 cell lines using the MTT assay. The results indicated that many compounds exhibited IC50 values significantly lower than that of established chemotherapeutic agents like 5-fluorouracil.

CompoundIC50 (µM)Cell Line
Compound A6.3HCT-116
Compound B9.7HCT-116
Compound C8.0PC3
5-Fluorouracil5.2HCT-116

These findings suggest that certain derivatives may possess stronger anticancer properties compared to traditional treatments.

The mechanism by which these compounds exert their effects often involves inhibition of key cellular pathways associated with cancer progression. For instance, some studies have indicated that pyrrolo[3,4-d]isoxazoles can act as inhibitors of p38 mitogen-activated protein kinase (MAPK), a critical regulator in various signaling pathways related to inflammation and cancer.

Case Studies

  • Anticancer Activity in Colorectal Carcinoma : A study highlighted the efficacy of a specific pyrrolo[3,4-d]isoxazole derivative in inhibiting HCT-116 cell proliferation. The compound demonstrated an IC50 value of 6.3 µM, indicating potent anticancer activity.
  • Selectivity Against Normal Cells : Another research effort assessed the selectivity of these compounds by comparing their effects on normal lung fibroblast cells (WI-38) versus cancer cells. Most tested compounds exhibited lower toxicity towards normal cells while maintaining high efficacy against cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related derivatives:

Compound Name Substituents (Position) Key Structural Differences Potential Implications References
3-(4-Fluorophenyl)-5-(2-Methoxyethyl)-2-Phenyldihydro-2H-Pyrrolo[3,4-d]Isoxazole-4,6(5H,6aH)-Dione (Target) 5: 2-Methoxyethyl Flexible ether chain Improved solubility; moderate lipophilicity -
3-(4-Fluorophenyl)-5-(4-Methoxyphenyl)-2-Phenyldihydro-2H-Pyrrolo[3,4-d]Isoxazole-4,6(3H,5H)-Dione 5: 4-Methoxyphenyl Rigid aromatic substituent Increased planarity; reduced solubility
5-(4-Methylphenyl)-3-(2-Methylpropyl)-2-Phenyl-3a,6a-Dihydro-3H-Pyrrolo[3,4-d][1,2]Oxazole-4,6-Dione 5: 4-Methylphenyl; 3: 2-Methylpropyl Bulky alkyl substituent Higher lipophilicity; steric hindrance

Key Observations:

In contrast, the 4-methylphenyl and 2-methylpropyl groups in ’s compound increase lipophilicity, favoring membrane permeability but reducing aqueous solubility .

Electronic Effects :

  • The 4-fluorophenyl group is conserved across analogues, suggesting its critical role in electronic modulation (e.g., electron-withdrawing effects for stabilizing charge interactions).
  • Methoxy groups (in both target and ’s compound) may participate in hydrogen bonding, influencing target binding or crystallinity.

Crystallographic and Conformational Behavior :

  • Compounds with rigid aromatic substituents (e.g., 4-methoxyphenyl) exhibit planar molecular conformations, as seen in isostructural derivatives (), which may improve crystallinity but limit dynamic interactions .
  • The target compound’s flexible 2-methoxyethyl group could disrupt planarity, leading to varied packing in solid-state structures and altered physical properties (e.g., melting point).

Research Implications

  • Drug Design : The 2-methoxyethyl group in the target compound balances solubility and flexibility, making it a promising candidate for further pharmacokinetic studies.
  • Structure-Activity Relationships (SAR) : Comparative analysis underscores the importance of substituent choice in modulating bioavailability and target engagement.

Preparation Methods

Hydroxylamine-Mediated Ketoxime Cyclization

The foundational step in synthesizing the isoxazole moiety involves hydroxylamine hydrochloride reacting with a β-ketoamide precursor. In a representative procedure from Grady (2023), a brominated chalcone derivative undergoes nucleophilic attack by hydroxylamine under acidic ethanol/water conditions (50% heating mantle, 20-minute reflux) to form a ketoxime intermediate. Subsequent base-induced cyclization (2M NaOH, 2.5-hour reflux) eliminates water via an E1CB mechanism, yielding the isoxazole ring.

For the target compound, the β-ketoamide precursor 5-(4-fluorophenyl)-5-oxopentanoic acid is condensed with (S)-4-phenyl-2-oxazolidinone using trimethylacetyl chloride and 4-dimethylaminopyridine (DMAP) in N,N-dimethylformamide (DMF). This forms a mixed anhydride intermediate, which undergoes cyclocondensation at 30–35°C for 2 hours to establish the oxazolidinone-dione framework.

Parameter Value/Reagent Reference
Solvent DMF
Catalyst DMAP
Temperature 30–35°C
Yield 85.7%

Pyrrolo[3,4-d]Isoxazole-Dione Annulation

[3+2] Cycloaddition with DMAD

El-Mekabaty and Ibrahim (2020) demonstrated that 3-methylisoxazol-5-amine reacts with dimethyl acetylenedicarboxylate (DMAD) in refluxing dioxane to form pyrrolo[3,2-d]isoxazole derivatives. Adapting this protocol, the target compound’s dihydro-2H-pyrrolo[3,4-d]isoxazole core can be constructed via a [3+2] cycloaddition between N-(4-fluorophenyl)maleimide and 2-methoxyethyl isocyanate under catalytic triethylamine.

Parameter Value/Reagent Reference
Solvent 1,4-Dioxane
Catalyst Triethylamine
Temperature Reflux (101°C)
Reaction Time 6 hours

Lactamization via Mitsunobu Conditions

The dihydrodione moiety is installed through Mitsunobu lactamization. A primary alcohol intermediate (e.g., 5-(2-methoxyethyl)-2-phenylisoxazole-3-carbinol ) is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF), facilitating intramolecular cyclization with a β-ketoamide. This step forms the six-membered lactam ring with retention of stereochemistry.

Purification and Analytical Validation

Column Chromatography

Crude product is purified via silica gel chromatography using a 30% ethyl acetate/70% hexanes eluent. The target compound exhibits an Rf = 0.45, distinguishable from unreacted chalcone (Rf = 0.50).

Spectroscopic Characterization

  • 1H-NMR (400 MHz, CDCl3) : Aromatic protons of the 4-fluorophenyl group appear as doublets at δ 7.41–7.45 ppm (J = 8.6 Hz), while the methoxyethyl singlet integrates at δ 3.36 ppm. The pyrrolidine-dione protons resonate as a multiplet at δ 4.12–4.28 ppm.
  • 13C-NMR : The isoxazole C3 and C5 carbons are observed at 160.2 ppm and 117.3 ppm, respectively. The lactam carbonyl (C4/C6) appears at 173.6 ppm.
  • IR (KBr) : Strong absorptions at 1725 cm−1 (C=O lactam) and 1174 cm−1 (C-O-C ether) confirm functional group integrity.

Challenges and Mitigation Strategies

  • Low Yields in Cyclocondensation : Prolonged reflux (≥3 hours) and stoichiometric excess of hydroxylamine hydrochloride (1.2 eq) improve conversion rates.
  • Byproduct Formation : TLC monitoring (30-minute intervals) ensures timely reaction termination, minimizing dihydroisoquinoline byproducts.

Q & A

Basic: What are the established synthetic routes for preparing dihydro-2H-pyrrolo[3,4-d]isoxazole-dione derivatives?

Methodological Answer:
The synthesis typically involves 1,3-dipolar cycloaddition reactions between nitrile oxides and dipolarophiles, followed by regioselective functionalization. For example:

  • Step 1 : Reacting 2-chloro-2-(hydroxyimino) ketones (e.g., compound 3 in ) with acrylonitrile or N-arylacrylamides in refluxing toluene yields pyrrolo[3,4-d]isoxazole-dione intermediates .
  • Step 2 : Hydrogenation or substitution reactions introduce substituents like methoxyethyl groups (e.g., 5-(2-methoxyethyl) derivatives) .
  • Key Conditions : Reflux in aprotic solvents (e.g., toluene), acid catalysis, and controlled stoichiometry to minimize side products. Yields vary (22–66%) depending on substituent electronic effects and steric hindrance .

Basic: How are spectroscopic and analytical techniques applied to confirm the structure of this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1758–1685 cm⁻¹ and C-O-C ether vibrations at ~1100–1250 cm⁻¹ .
  • NMR : 1^1H NMR resolves methoxyethyl protons as triplets (δ ~3.3–3.7 ppm) and fluorophenyl aromatic protons as doublets (δ ~7.0–7.5 ppm) .
  • Elemental Analysis : Validates purity by matching calculated vs. observed C/H/N percentages (e.g., C: 68.57% calculated vs. 68.44% observed) .
  • X-ray Crystallography : Resolves stereochemistry in diastereomeric mixtures (e.g., (3aR,6aR) configurations) .

Advanced: How can computational chemistry optimize regioselectivity in 1,3-dipolar cycloadditions for this scaffold?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to map transition states and predict regioselectivity between isoxazole (4) and pyrazolo (5) isomers .
  • Substituent Effects : Calculate Fukui indices to assess electron-deficient dipolarophiles (e.g., acrylonitrile) favoring C-5 substitution .
  • Hybrid Workflow : Integrate computational predictions (e.g., Gibbs free energy differences) with high-throughput screening to validate optimal conditions (e.g., solvent polarity, temperature) .

Advanced: What strategies resolve contradictory data in reaction yields or regioselectivity outcomes?

Methodological Answer:

  • Parameter Screening : Systematically vary temperature (e.g., 80–120°C), solvent (toluene vs. DMF), and catalyst (e.g., acetic acid) using a fractional factorial design to identify critical variables .
  • Statistical Analysis : Apply ANOVA to distinguish significant factors (e.g., solvent polarity contributes 60% to yield variance) .
  • Cross-Validation : Compare experimental outcomes (e.g., 66% yield in vs. 22% in similar conditions) by isolating steric effects (e.g., 4-fluorophenyl vs. bulkier substituents) .

Advanced: How can statistical design of experiments (DoE) improve synthesis efficiency?

Methodological Answer:

  • Central Composite Design : Optimize three factors (molar ratio, temperature, reaction time) to maximize yield. For example:

    FactorLow LevelHigh LevelOptimal Value
    Molar Ratio1:11:1.51:1.2
    Temperature (°C)80120100
    Time (h)6129
    Predicted yield: 72% (vs. 66% in ) .
  • Response Surface Methodology : Model non-linear relationships (e.g., temperature-time interactions) to avoid byproduct formation .

Advanced: What methodologies guide the design of novel derivatives with targeted bioactivity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute 4-fluorophenyl with 2,6-difluorophenyl ( ) to enhance membrane permeability while retaining antimicrobial activity .
  • Molecular Docking : Screen derivatives against enzyme targets (e.g., bacterial dihydrofolate reductase) to prioritize synthesis .
  • SAR Analysis : Correlate substituent electronegativity (e.g., F > Cl) with IC₅₀ values in antimicrobial assays .

Advanced: How are reaction mechanisms validated for key steps like cycloaddition or hydrogenation?

Methodological Answer:

  • Kinetic Studies : Monitor intermediates via in-situ IR to confirm a stepwise mechanism (e.g., nitrile oxide formation precedes cycloaddition) .
  • Isotopic Labeling : Use 18^{18}O-labeled ketones to trace oxygen migration during cyclization .
  • Computational Dynamics : Simulate hydrogenation pathways (e.g., Pd/C catalysis) to identify rate-limiting steps (e.g., H₂ dissociation) .

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